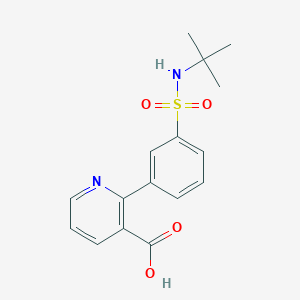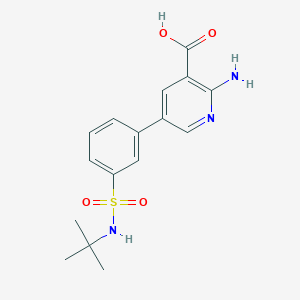
5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid (5-BtSPHINA) is an organic acid that has been used in scientific research due to its ability to act as a substrate for the enzyme Histone Acetyltransferase (HAT). HAT is an enzyme involved in the regulation of gene expression, and 5-BtSPHINA is a useful tool for studying the effects of HAT activity on gene expression. In
作用機序
5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% acts as a substrate for the enzyme HAT. HAT catalyzes the transfer of acetyl groups from acetyl-CoA to lysine residues on histone proteins, resulting in the activation of gene expression. The acetylation of histone proteins alters the structure of chromatin, making DNA more accessible to transcriptional machinery and resulting in the activation of gene expression.
Biochemical and Physiological Effects
The activation of gene expression by 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. For example, 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to increase the expression of genes involved in cell cycle progression, cell differentiation, and apoptosis. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to induce the expression of genes involved in the synthesis of proteins, lipids, and carbohydrates, as well as genes involved in the metabolism of these molecules.
実験室実験の利点と制限
5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has several advantages for use in laboratory experiments. First, it is relatively inexpensive and easy to synthesize. Second, it is stable, allowing it to be stored for long periods of time. Third, it is water-soluble, making it easy to work with in aqueous solutions. Finally, it is a potent activator of gene expression, making it a useful tool for studying the effects of HAT activity on gene expression.
However, there are some limitations to using 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% for laboratory experiments. First, it is not specific for HAT, and can activate other enzymes involved in gene expression. Second, it can be toxic to cells at high concentrations. Finally, it can be difficult to obtain in large quantities.
将来の方向性
There are several potential future directions for research involving 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%. First, further research could be done to better understand the mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% and its effects on gene expression. Second, further research could be done to develop more specific and potent activators of HAT. Third, further research could be done to develop methods for the large-scale synthesis of 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%. Fourth, further research could be done to develop more effective methods for delivering 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% to cells in order to maximize its effects on gene expression. Finally, further research could be done to investigate the potential therapeutic applications of 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%.
合成法
5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-t-butylsulfamoylphenol with isonicotinic acid in the presence of a base, such as sodium hydroxide. This reaction produces the intermediate 5-(3-t-butylsulfamoylphenyl)-2-hydroxyisonicotinic acid. The second step involves the oxidation of the intermediate with hydrogen peroxide or another suitable oxidizing agent. This reaction produces 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%.
科学的研究の応用
5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% is used in scientific research to study the effects of HAT activity on gene expression. HAT is an enzyme that catalyzes the transfer of acetyl groups from acetyl-CoA to lysine residues on histone proteins, resulting in the activation of gene expression. By using 5-(3-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% as a substrate for HAT, researchers can study the effects of HAT activity on gene expression.
特性
IUPAC Name |
5-[3-(tert-butylsulfamoyl)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2,3)18-24(22,23)11-6-4-5-10(7-11)13-9-17-14(19)8-12(13)15(20)21/h4-9,18H,1-3H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSIELBAPVRDNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395299.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395302.png)


![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395317.png)
![6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395329.png)

![5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395349.png)

![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395359.png)



